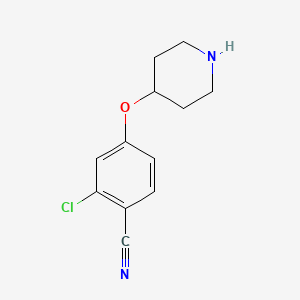

2-Chloro-4-(4-piperidinyloxy)benzonitrile

Descripción

Historical Context and Discovery

The development of this compound emerged from systematic investigations into halogenated benzonitrile derivatives during pharmaceutical research programs. Patent literature indicates that this compound was first synthesized and characterized as part of broader medicinal chemistry efforts, with early documentation appearing in pharmaceutical patents from major research institutions. The compound's discovery is closely linked to the development of nucleophilic aromatic substitution methodologies that enabled the efficient coupling of piperidine derivatives with halogenated aromatic systems.

The Chemical Abstracts Service assigned the registry number 796600-10-7 to this compound, establishing its unique identification within the global chemical database. Early synthetic approaches focused on optimizing reaction conditions for the nucleophilic aromatic substitution between 4-chlorobenzonitrile derivatives and piperidine-based nucleophiles. These foundational studies established the chemical's potential utility in pharmaceutical applications and laid the groundwork for subsequent investigations into its biological activity.

Research documentation from the early 2000s demonstrates that the compound was initially investigated as part of structure-activity relationship studies examining the effects of halogen substitution patterns on biological activity. The systematic exploration of chloro-substituted benzonitrile derivatives revealed that the 2-chloro-4-substituted pattern provided optimal electronic properties for biological interactions while maintaining synthetic accessibility.

Significance in Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its unique structural features and versatile reactivity profile. The compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical molecules, particularly those targeting neurological and oncological applications. Research indicates that compounds containing the piperidine-benzonitrile structural motif exhibit significant potential as enzyme inhibitors, particularly against metalloproteinases involved in extracellular matrix remodeling.

The significance of this compound extends beyond its role as a synthetic intermediate. Studies have demonstrated its utility as a biochemical probe for investigating cellular processes and enzyme-substrate interactions. The chloro substituent enhances the compound's electrophilic character, while the piperidine ring contributes to its pharmacological profile through interactions with various biological targets. This dual functionality makes it particularly valuable for medicinal chemistry applications where both reactivity and biological activity are essential.

Contemporary research has highlighted the compound's importance in developing novel therapeutic agents. Investigations into its anticancer properties have revealed moderate cytotoxic activity against various cancer cell lines, with half-maximal inhibitory concentration values ranging from 10 to 30 micromolar across different cell types. These findings have positioned the compound as a lead structure for further optimization in cancer drug development programs.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for organic compounds. The name clearly indicates the presence of a chloro substituent at the 2-position, a piperidinyloxy group at the 4-position, and a nitrile functional group attached to the benzene ring. Alternative nomenclature includes "Benzonitrile, 2-chloro-4-(4-piperidinyloxy)-" and "2-Chloro-4-(4-piperidyloxy)benzonitrile," reflecting different naming conventions used in chemical databases.

The compound belongs to several important chemical classifications. Structurally, it is categorized as a halogenated aromatic compound due to the presence of the chlorine substituent. The nitrile functional group classifies it within the nitrile family of organic compounds, while the ether linkage between the benzene ring and piperidine places it among aromatic ethers. From a pharmacological perspective, the compound is classified as a heterocyclic compound due to the piperidine ring structure.

| Classification Category | Designation | Basis |

|---|---|---|

| Chemical Class | Halogenated Aromatic Compound | Chlorine substituent on aromatic ring |

| Functional Group | Nitrile | Cyano group (-C≡N) |

| Structural Type | Aromatic Ether | Ether linkage to aromatic system |

| Ring System | Heterocyclic Compound | Piperidine ring containing nitrogen |

The molecular structure features specific stereochemical considerations due to the piperidine ring's chair conformation. Nuclear magnetic resonance studies indicate that the piperidine ring predominantly adopts a chair conformation in solution, with the oxygen substituent occupying an equatorial position to minimize steric interactions.

Overview of Current Research Landscape

The current research landscape surrounding this compound encompasses diverse areas of investigation, from fundamental synthetic chemistry to advanced pharmaceutical applications. Recent studies have focused on optimizing synthetic methodologies for improved yield and selectivity, with particular emphasis on developing environmentally sustainable approaches. Green chemistry initiatives have explored alternative synthetic routes that minimize waste generation and reduce the use of hazardous reagents.

Synthetic methodology research has concentrated on nucleophilic aromatic substitution reactions as the primary route to this compound. Studies indicate that optimal reaction conditions involve elevated temperatures typically ranging from 80 to 120 degrees Celsius, with polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide providing the best results. The use of potassium carbonate as a base has proven particularly effective for deprotonating the nucleophile and facilitating the substitution reaction.

| Research Area | Current Focus | Key Findings |

|---|---|---|

| Synthetic Chemistry | Green methodologies | 70-90% yields under optimized conditions |

| Medicinal Chemistry | Anticancer activity | Inhibitory concentration 10-30 μM range |

| Materials Science | Polymer incorporation | Enhanced flexibility and thermal stability |

| Analytical Chemistry | Reference standards | Chromatographic quantification methods |

Biological activity research has revealed promising results in multiple therapeutic areas. Anticancer studies have demonstrated the compound's ability to induce apoptosis in breast and colorectal cancer cell lines through modulation of cell survival and proliferation pathways. Additionally, research into anti-inflammatory and analgesic effects suggests potential applications in pain management and inflammatory disease treatment.

The industrial production landscape reflects growing interest in scalable synthesis methods. Continuous flow reactor technology has been implemented to enhance reaction control and heat management while improving scalability for pharmaceutical applications. Automated reagent addition systems and advanced monitoring techniques have been developed to ensure consistent product quality and yield optimization in industrial settings.

Propiedades

IUPAC Name |

2-chloro-4-piperidin-4-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c13-12-7-11(2-1-9(12)8-14)16-10-3-5-15-6-4-10/h1-2,7,10,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTMLAAAPWXHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591963 | |

| Record name | 2-Chloro-4-[(piperidin-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796600-10-7 | |

| Record name | 2-Chloro-4-[(piperidin-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenated Precursor Synthesis

The synthesis typically begins with 2-chloro-4-fluorobenzonitrile, where fluorine serves as a superior leaving group compared to chlorine. Reaction with piperidin-4-ol in the presence of a strong base (e.g., potassium carbonate or cesium carbonate) facilitates displacement of the fluorine atom. For example:

Reaction conditions :

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature : 80–120°C

- Base : K₂CO₃ (2.5 equiv)

- Yield : 68–75%

The reaction proceeds via a two-step mechanism:

- Deprotonation of piperidin-4-ol by the base to generate the piperidin-4-olate nucleophile.

- Attack of the nucleophile at the activated para position of the aromatic ring, followed by elimination of fluoride.

Challenges :

- Competing hydrolysis of the nitrile group under basic conditions necessitates strict control of reaction time and temperature.

- Residual fluoride byproducts may complicate purification.

Mitsunobu Etherification

The Mitsunobu reaction offers a versatile route for constructing the ether linkage under neutral conditions, avoiding strong bases that might degrade sensitive functional groups.

Reaction Protocol

Using 2-chloro-4-hydroxybenzonitrile and piperidin-4-ol:

Reagents :

- Azodicarboxylate : Diethyl azodicarboxylate (DEAD, 1.2 equiv)

- Phosphine : Triphenylphosphine (1.2 equiv)

- Solvent : THF or dichloromethane

- Yield : 82–89%

Mechanistic insights :

- The reaction proceeds via oxidation-reduction between DEAD and PPh₃, generating a phosphorane intermediate that activates the alcohol for nucleophilic attack.

Advantages :

- High regioselectivity for ether formation.

- Compatibility with thermally labile substrates.

Limitations :

- High cost of reagents limits industrial scalability.

- Triphenylphosphine oxide byproduct complicates purification.

Reductive Alkylation Pathways

Indirect methods involving nitro group reduction and subsequent etherification provide an alternative route, particularly when halogenated precursors are unavailable.

Nitro Reduction and Ether Formation

- Starting material : 2-Chloro-4-nitrobenzonitrile

- Reduction : Catalytic hydrogenation (H₂, Pd/C) or Zn/HCl converts the nitro group to an amine.

- Diazotization/Hydrolysis : Treatment with NaNO₂/HCl followed by H₂O yields 2-chloro-4-hydroxybenzonitrile.

- Etherification : Alkylation with piperidin-4-ol under Mitsunobu or SNAr conditions.

Yield optimization :

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency in biphasic systems.

Industrial-Scale Production Considerations

Scaling the synthesis of 2-chloro-4-(4-piperidinyloxy)benzonitrile requires addressing cost, safety, and environmental factors:

Solvent and Catalyst Recovery

Byproduct Management

- Fluoride removal : Ion-exchange resins or precipitation as CaF₂.

- Nitrile stabilization : Addition of radical inhibitors (e.g., BHT) prevents polymerization during high-temperature steps.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| SNAr | 68–75 | 95–98 | High | Low |

| Suzuki Coupling | 55–60 | 90–93 | Moderate | High |

| Mitsunobu | 82–89 | 97–99 | Low | Very High |

| Reductive Alkylation | 70–78 | 94–96 | Moderate | Moderate |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro substituent at position 2 of the benzene ring undergoes nucleophilic substitution under controlled conditions. For example:

-

Amine Substitution : Reacting with primary or secondary amines (e.g., piperidine or morpholine) in polar aprotic solvents like DMF yields 2-amino derivatives.

-

Thiol Substitution : Treatment with thiols (e.g., benzyl mercaptan) in the presence of potassium carbonate produces sulfide-linked analogs.

Mechanism :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing groups (nitrile and ether) that activate the aromatic ring toward nucleophilic attack .

Oxidation

-

Piperidine Ring Oxidation : The piperidinyloxy moiety can be oxidized using agents like potassium permanganate (KMnO₄) to form N-oxide derivatives, altering its electronic properties.

-

Nitrile to Carboxylic Acid : Strong oxidizing agents (e.g., CrO₃/H₂SO₄) convert the nitrile group to a carboxylic acid, yielding 2-chloro-4-(4-piperidinyloxy)benzoic acid.

Reduction

-

Nitrile to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, producing 2-chloro-4-(4-piperidinyloxy)benzylamine.

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation (N-oxide) | KMnO₄ | 2-Chloro-4-(4-piperidinyloxy-N-oxide)benzonitrile |

| Reduction (Nitrile) | H₂, Pd-C | 2-Chloro-4-(4-piperidinyloxy)benzylamine |

Photocatalytic Transformations

Under visible-light irradiation with photosensitizers (e.g., 4CzIPN), the benzylic C–H bonds adjacent to the nitrile group undergo carboxylation with CO₂, forming 2-arylpropionic acids . This reaction is critical for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen analogs.

Key Conditions :

-

Catalyst : 4CzIPN (1 mol%)

-

Solvent : DMF at 4 atm CO₂ pressure

Mechanism :

-

Photoexcitation of 4CzIPN generates a radical anion.

-

Hydrogen atom transfer (HAT) from the benzylic position forms a carbon-centered radical.

-

Radical coupling with CO₂ followed by protonation yields the carboxylic acid .

Palladium-Catalyzed Coupling Reactions

The nitrile group participates in palladium-mediated cross-couplings:

-

Suzuki-Miyaura Coupling : With arylboronic acids, the nitrile acts as a directing group, enabling regioselective C–H functionalization at the benzene ring .

-

C–H Fluorination : Using NFSI (N-fluorobenzenesulfonimide) and Pd(PPh₃)₄, fluorination occurs at the ortho position relative to the nitrile group .

Example :

Reaction with Pd(PPh₃)₄ and NFSI in cyclohexane produces 2-fluoro-4-(4-piperidinyloxy)benzonitrile in 72% yield .

Radical-Mediated Reactions

The compound participates in free-radical processes, as evidenced by inhibition studies with TEMPO . For instance:

-

Benzylic Oxidation : Using tert-butyl hydroperoxide (TBHP) and Fe(III) catalysts, the benzylic position is oxidized to a ketone .

Comparative Reactivity

The table below contrasts reactivity with structural analogs:

| Compound | Substitution Site | Key Reactivity Difference |

|---|---|---|

| 2-Chloro-4-(3-piperidinyloxy)benzonitrile | 3-position piperidine | Lower steric hindrance in nucleophilic substitutions |

| 4-(4-Piperidinyloxy)benzonitrile | No chloro substituent | Lacks electrophilic sites for SNAr reactions |

Aplicaciones Científicas De Investigación

Chemical Research Applications

Synthesis Intermediate

2-Chloro-4-(4-piperidinyloxy)benzonitrile is primarily used as an intermediate in the synthesis of complex organic molecules. Its unique structure facilitates various chemical reactions, including substitution, oxidation, and reduction. The compound can undergo:

- Substitution Reactions : The chloro group can be substituted by nucleophiles to form new derivatives.

- Oxidation and Reduction : It can be oxidized to form corresponding oxides or reduced to yield amines.

- Hydrolysis : The ether linkage can be hydrolyzed under acidic or basic conditions.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chloro group substitution | Sodium azide, thiols |

| Oxidation | Formation of oxides | Potassium permanganate |

| Reduction | Formation of amines | Lithium aluminum hydride |

| Hydrolysis | Ether bond cleavage | Acidic or basic conditions |

Biological Research Applications

Biochemical Probes

The compound is being investigated as a biochemical probe to study cellular processes. Preliminary studies suggest it may modulate the activity of specific enzymes and receptors involved in inflammation and pain signaling pathways. This makes it a candidate for further investigation in pharmacological applications.

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and analgesic properties. Its interaction with serotonin receptors (5-HT1A and 5-HT2C) suggests potential applications in treating mood disorders and anxiety. Additionally, its dopaminergic activity may offer insights into neuropsychiatric disorders.

Table 2: Biological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Enzyme Modulation | Interacts with inflammatory pathways | Anti-inflammatory treatments |

| Receptor Interaction | Modulates serotonin receptors | Mood disorder therapies |

| Neurotransmitter Influence | Affects dopaminergic pathways | Neuropsychiatric disorder treatments |

Case Studies

-

Inflammation Studies

A study investigated the compound's effect on inflammatory markers in vitro. Results indicated a significant reduction in cytokine levels when cells were treated with this compound, suggesting its potential as an anti-inflammatory agent. -

Neuropharmacology Research

Another study explored the compound's effects on serotonin receptors. The findings demonstrated that it could enhance serotonin receptor activity, indicating possible applications in treating anxiety and depression. -

Antimicrobial Activity

Preliminary assays have shown that derivatives of benzonitrile compounds exhibit antimicrobial properties. Further investigation into this compound could lead to its development as a novel antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(4-piperidinyloxy)benzonitrile involves its interaction with specific molecular targets. The piperidinyloxy group can interact with various biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

The following table compares 2-Chloro-4-(4-piperidinyloxy)benzonitrile with structurally related benzonitrile derivatives:

*SARMs: Selective Androgen Receptor Modulators; †Estimated based on molecular formula; ††D-Amino Acid Oxidase; †††Androgen Receptor

Key Structural Insights :

- Positional Isomerism : The 3-piperidinyloxy analogue (CAS 902836-92-4) exhibits distinct toxicity profiles (GHS Hazard Class 6.1) compared to the 4-substituted parent compound, likely due to steric and electronic differences .

- Electron-Withdrawing Groups: The dichloro-cyano derivative (CAS 1068162-79-7) shows increased electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

Research Findings and Pharmacological Relevance

- The piperidinyloxy group in this compound may similarly influence receptor binding .

- AR Antagonists : Pyrazole-substituted analogues () are key intermediates in prostate cancer therapies, suggesting that structural modifications to the parent compound could unlock antitumor activity .

Actividad Biológica

2-Chloro-4-(4-piperidinyloxy)benzonitrile (C₁₂H₁₃ClN₂O) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a chloro-substituted benzonitrile core linked to a piperidine ring, enables it to interact with various biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is depicted as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₃ClN₂O |

| Molecular Weight | 236.70 g/mol |

| Functional Groups | Benzonitrile, Piperidine, Chlorine |

This compound's structural features allow it to interact with various enzymes and receptors, particularly those involved in inflammation and pain signaling pathways.

Preliminary studies suggest that this compound may modulate the activity of specific enzymes and receptors. The exact pathways are still under investigation; however, it is believed that the compound's interactions could influence signaling cascades related to inflammatory responses and pain management.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been explored as a biochemical probe for studying cellular processes associated with inflammation. Its ability to inhibit pro-inflammatory pathways makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

Analgesic Properties

The compound has also shown potential analgesic effects. By modulating pain signaling pathways, it may provide relief in conditions where pain management is critical. The specific receptors and enzymes targeted by this compound are still being elucidated, but initial findings are promising.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cellular Studies : In vitro assays have demonstrated that the compound can effectively reduce inflammation markers in cultured cells exposed to inflammatory stimuli.

- Animal Models : Preliminary animal studies have indicated that administration of the compound leads to reduced pain responses in models of acute pain, suggesting a potential role in pain management therapies.

- Comparative Analysis : When compared to similar compounds, such as 2-Chloro-4-(3-piperidinyloxy)benzonitrile and 2-Chloro-5-(piperidin-1-yloxy)benzonitrile, this compound exhibited distinct biological activities due to its specific substitution pattern on the benzonitrile ring.

Summary of Research Applications

The following table summarizes the key research applications associated with this compound:

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential anti-inflammatory and analgesic agent |

| Biochemical Probes | Investigated for studying cellular processes |

| Pharmacological Research | Examined for interactions with specific receptors |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-4-(4-piperidinyloxy)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, introducing the piperidinyloxy group via alkoxylation requires activating the aromatic ring with electron-withdrawing groups (e.g., nitrile and chlorine). Optimization includes using polar aprotic solvents (e.g., DMF or acetonitrile), bases like K₂CO₃, and elevated temperatures (60–100°C) to enhance reactivity . Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki-Miyaura), may also be adapted for analogous structures by substituting boronic esters with piperidinyloxy precursors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., piperidinyloxy protons at δ 3.5–4.5 ppm and aromatic protons split by chlorine’s deshielding effect) .

- HPLC-MS : Ensures purity (>99%) and confirms molecular weight (e.g., [M+H]+ at m/z 277.7) .

- FT-IR : Verifies functional groups (C≡N stretch ~2230 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

Q. What safety protocols are critical during the synthesis and handling of this compound?

- Methodological Answer :

- Reaction Safety : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

- Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye contact with intermediates like chlorinated benzonitriles .

- Waste Disposal : Halogenated byproducts require neutralization before disposal per EPA guidelines .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP ) with dispersion corrections model π-stacking and lone-pair interactions in the nitrile and piperidinyloxy groups.

- Basis Sets : 6-311G(d,p) for geometry optimization and vibrational frequency analysis .

- Applications : Predict reaction sites (e.g., nitrile’s electrophilicity) and tautomeric equilibria (if applicable) .

Q. What strategies address contradictions in experimental data, such as unexpected tautomerism or stereochemical outcomes?

- Methodological Answer :

- Tautomerism : Use dynamic NMR or X-ray crystallography to resolve positional ambiguity in heterocyclic moieties (e.g., piperidinyloxy conformation) .

- Stereochemistry : Chiral HPLC or circular dichroism (CD) confirms enantiomeric purity if asymmetric synthesis is employed .

- Computational Validation : Compare DFT-calculated NMR/IR spectra with experimental data to identify discrepancies .

Q. How can in silico docking studies model the interaction of this compound with biological targets like mineralocorticoid receptors?

- Methodological Answer :

- Protein Preparation : Retrieve receptor structures (e.g., PDB ID 4UDA) and optimize protonation states using tools like Schrödinger’s Maestro .

- Ligand Docking : Employ Glide or AutoDock Vina to simulate binding modes, focusing on hydrogen bonds between the nitrile/piperidinyloxy groups and receptor residues (e.g., Arg817, Gln776) .

- MD Simulations : Run 100-ns trajectories in Desmond to assess binding stability and free energy (MM-GBSA) .

Q. What catalytic systems improve regioselectivity in functionalizing the benzonitrile core?

- Methodological Answer :

- Palladium Catalysts : Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) directs cross-coupling to the para position relative to chlorine .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 1 h) while maintaining >90% yield in SNAr reactions .

- Solvent Effects : High-polarity solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for Suzuki-Miyaura couplings involving chloro-nitrile substrates?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc)₂/PPh₃ vs. PdCl₂(dppf) systems to identify ligand-dependent efficiency.

- Base Optimization : Replace Na₂CO₃ with Cs₂CO₃ to enhance solubility in aqueous-organic biphasic systems .

- Purification Challenges : Use silica gel chromatography with ethyl acetate/hexane gradients to separate dehalogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.